2-(4,5,6-Trihydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
Overview
Description
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12O7 and a molecular weight of 364.31 g/mol . This compound is known for its unique structure, which includes a xanthen-9-yl group attached to a benzoic acid moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4,5-trihydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the xanthen-9-yl structure, followed by hydrolysis to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroxy derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research studies have explored its potential as an antioxidant and its role in various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, its fluorescent properties make it useful in imaging and diagnostic applications, where it can bind to specific targets and emit light upon excitation .
Comparison with Similar Compounds
2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid can be compared with other similar compounds such as:
Fluorescein: A widely used fluorescent dye with similar structural features but different functional groups.
Rhodamine: Another fluorescent compound with a xanthen-9-yl core but different substituents.
Eosin: A brominated derivative of fluorescein with distinct photophysical properties.
The uniqueness of this compound lies in its specific combination of hydroxyl and carboxyl groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,21,23-24H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGYJIWVJKJCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303531 | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-41-2 | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 518-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4,5,6-Trihydroxy-3-oxo-3H-xanthen-9-yl) -benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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